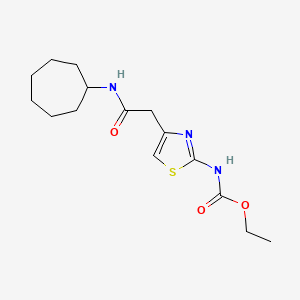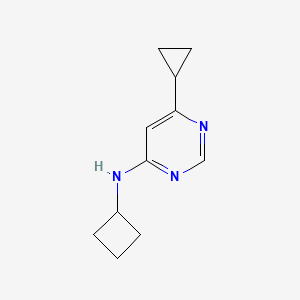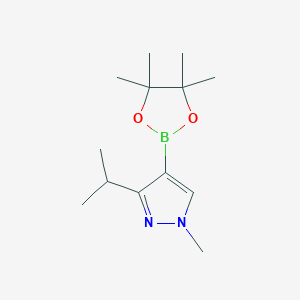
喹啉-2-磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline-2-sulfonyl Fluoride is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a nitrogenous heterocyclic aromatic organic compound with the chemical formula C₉H₇N Quinoline-2-sulfonyl Fluoride is characterized by the presence of a sulfonyl fluoride group attached to the second position of the quinoline ring
科学研究应用
Quinoline-2-sulfonyl Fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities. It is also studied for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
作用机制
Target of Action
Quinoline-2-sulfonyl Fluoride, as a sulfonyl fluoride derivative, is known to act as an electrophilic warhead . Sulfonyl fluorides have been used by both medicinal chemists and chemical biologists due to their balance of reactivity and stability . Quinoline, a nitrogen-containing heterocyclic compound, is a key component in many biologically active compounds .
Mode of Action
The mode of action of Quinoline-2-sulfonyl Fluoride involves the interaction with its targets through a process known as deoxygenative sulfonylation . This process involves the reaction of quinoline N-oxides with sulfonyl chlorides in the presence of CS2 and diethylamine . The reaction proceeds under mild and transition-metal-free conditions .
Biochemical Pathways
Quinoline derivatives have been found to have a broad range of biological activities . They participate in both electrophilic and nucleophilic substitution reactions . The sulfonylation of quinoline N-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .
Pharmacokinetics
Quinoline derivatives are known to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Result of Action
The sulfonylation of quinoline n-oxides leads to the formation of 2-sulfonylquinolines , which are known to exhibit diverse biological activities .
Action Environment
The action environment of Quinoline-2-sulfonyl Fluoride involves a metal-free and reductant-free condition . The reaction proceeds well under these conditions and exhibits a wide substrate scope and functional group tolerance .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline-2-sulfonyl Fluoride typically involves the introduction of a sulfonyl fluoride group into the quinoline ring. One common method is the reaction of quinoline with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride derivative, which is then treated with a fluoride source to yield Quinoline-2-sulfonyl Fluoride.
Industrial Production Methods: Industrial production of Quinoline-2-sulfonyl Fluoride may involve large-scale reactions using similar synthetic routes. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: Quinoline-2-sulfonyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form quinoline-2-sulfonamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Various quinoline-2-sulfonyl derivatives.
Oxidation Reactions: Quinoline N-oxide derivatives.
Reduction Reactions: Quinoline-2-sulfonamide derivatives.
相似化合物的比较
Quinoline-2-sulfonyl Fluoride can be compared with other similar compounds, such as:
Quinoline-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group. It has different reactivity and biological activity.
Quinoline-2-sulfonic Acid: Contains a sulfonic acid group, which significantly alters its chemical properties and applications.
Fluoroquinolines: A class of compounds with fluorine atoms attached to the quinoline ring. These compounds are known for their broad-spectrum antimicrobial activity.
Uniqueness: Quinoline-2-sulfonyl Fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and biological activity. This group allows for specific interactions with nucleophilic residues in enzymes, making it a valuable tool in enzyme inhibition studies and drug development.
属性
IUPAC Name |
quinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNTZHUFNOYUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878376-36-4 |
Source


|
| Record name | quinoline-2-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)
![N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide](/img/structure/B2509046.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)


![2-isobutyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B2509055.png)
![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)
![N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2509057.png)



![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)
![1-(3,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2509067.png)
